Metalaxyl-13C6

Catalog No.
S1799545
CAS No.
1356199-69-3
M.F
C15H21NO4
M. Wt
285.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metalaxyl-13C6

CAS Number

1356199-69-3

Product Name

Metalaxyl-13C6

IUPAC Name

methyl 2-[(2,6-dimethyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-(2-methoxyacetyl)amino]propanoate

Molecular Formula

C15H21NO4

Molecular Weight

285.29 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i6+1,7+1,8+1,10+1,11+1,14+1

InChI Key

ZQEIXNIJLIKNTD-HEYPXIGASA-N

Synonyms

N-(2,6-Dimethylphenyl-13C6)-N-(2-methoxyacetyl)alanine Methyl Ester; (+/-)-Metalaxyl-13C6; Allegiance-13C6; Apron-13C6; Metanaxin-13C6; Metasyl-13C6; Metaxanine-13C6; Methyl N-Methoxyacetyl-N-(2,6-dimethylphenyl)-DL-alaninate-13C6; Ridomil-13C6;

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC

Isomeric SMILES

C[13C]1=[13C]([13C](=[13CH][13CH]=[13CH]1)C)N(C(C)C(=O)OC)C(=O)COC

Tracing Environmental Fate

One primary application of Metalaxyl-13C6 involves studying the environmental fate of metalaxyl. Due to the distinct ¹³C signature, scientists can track the movement and degradation of metalaxyl in soil, water, and plant tissues. This information is crucial for assessing the environmental impact of the fungicide and understanding its potential for contamination. By comparing the isotopically labeled metalaxyl to its non-labeled counterpart, researchers can distinguish between the original compound and any degradation products formed in the environment ().

Metalaxyl-13C6 is a stable isotope-labeled derivative of the fungicide metalaxyl, which is widely used in agriculture to control fungal diseases, particularly in crops like potatoes. The compound has the molecular formula C15H21NO4 and is characterized by its ability to inhibit protein synthesis in fungi, making it effective against pathogens such as Phytophthora infestans, the causative agent of potato blight . The introduction of the carbon-13 isotope allows for enhanced tracing and analysis in various biological and environmental studies.

Metalaxyl acts by inhibiting the synthesis of proteins essential for fungal growth []. It specifically targets an enzyme called RNA polymerase within the oomycete fungi, thereby disrupting their ability to transcribe RNA and translate it into proteins. This ultimately leads to the death of the fungus. The mechanism of action remains the same for Metalaxyl-13C6.

Typical of organonitrogen compounds. It can be hydrolyzed under acidic or basic conditions, leading to the formation of various degradation products. The primary reaction involves the cleavage of the amide bond, resulting in the release of the corresponding carboxylic acid and amine derivatives. Additionally, it can participate in oxidation reactions, forming more polar metabolites that may differ in biological activity compared to the parent compound .

The biological activity of Metalaxyl-13C6 mirrors that of its non-labeled counterpart. It exhibits potent antifungal properties by inhibiting nucleic acid synthesis in sensitive fungi. Studies have shown that only the (−)-R-enantiomer of metalaxyl is biologically active, while the (+)-S-enantiomer is significantly less effective . The compound's mechanism involves interference with RNA synthesis, leading to impaired fungal growth and reproduction. Furthermore, research indicates that certain microorganisms can degrade Metalaxyl-13C6 enantioselectively, preferentially breaking down the active enantiomer .

The synthesis of Metalaxyl-13C6 typically involves labeling the carbon atoms in the metalaxyl structure with carbon-13 isotopes during the synthesis process. This can be achieved through various synthetic routes that incorporate labeled precursors. For instance, starting from labeled acetic acid or other labeled carbon sources, chemists can construct the metalaxyl framework while ensuring that specific carbon atoms are replaced with their isotopic counterparts. This method not only provides a means to produce Metalaxyl-13C6 but also allows for tracking metabolic pathways in biological systems .

Metalaxyl-13C6 has several applications in both agricultural and research settings:

  • Agricultural Research: It is used to study the fate of metalaxyl in soil and plant systems, helping researchers understand its degradation pathways and environmental impact.
  • Metabolic Studies: The labeled compound allows for tracing metabolic processes in fungi and plants, providing insights into how these organisms interact with fungicides.
  • Environmental Monitoring: Metalaxyl-13C6 can be employed to monitor contamination levels and degradation rates in agricultural soils .

Metalaxyl-13C6 shares similarities with several other fungicides and related compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
MetalaxylIdentical base structureNon-isotopically labeled version; widely used
FuralaxylSimilar mechanismDifferent chemical structure; less effective against some fungi
AzoxystrobinDifferent scaffoldBroader spectrum of activity; acts on mitochondrial respiration
PropamocarbRelated mode of actionPrimarily targets fungal cell membranes; different chemical class

Metalaxyl-13C6's uniqueness lies in its stable isotope labeling, which allows for precise tracking and analysis in various studies, distinguishing it from other fungicides that do not possess this feature.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

285.16718716 g/mol

Monoisotopic Mass

285.16718716 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-08-15

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